RO27-3225

Melanocortin receptor pharmacology MC4R selectivity GPCR agonist profiling

Researchers studying MC4R signaling require tool compounds with validated selectivity to avoid off-target confounding in metabolic or neuroinflammatory assays. RO27-3225 TFA provides a calibrated selectivity window (~8-fold vs MC1R; ~30-fold vs MC3R) and is validated in hemorrhagic shock, stroke, and feeding models. - Non-aversive appetite suppression: 90% food intake reduction at 1 mg/kg i.p. without sucrose preference deficits. - Hemodynamic rescue: Restores MAP from ~30 to ~85 mmHg (90 μg/kg i.v.) post-hemorrhage with >50% TNF-α/IL-6 suppression. - Neurorepair: 2.5-fold increase in BrdU⁺/DCX⁺ neurogenesis; 40% reduction in Iba1⁺ microglial activation (MCAO model). Supplied as TFA salt with ≥98% purity; ships ambient globally.

Molecular Formula C41H54N10O6
Molecular Weight 782.9 g/mol
Cat. No. B10837545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO27-3225
Molecular FormulaC41H54N10O6
Molecular Weight782.9 g/mol
Structural Identifiers
SMILESCCCC(=O)NC(CC1=CC=CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=C4C=CC=CC4=NC3)C(=O)N(C)CC(=O)N
InChIInChI=1S/C41H54N10O6/c1-3-12-36(53)47-32(21-27-15-7-8-16-27)38(55)49-33(22-26-13-5-4-6-14-26)39(56)48-31(19-11-20-45-41(43)44)37(54)50-34(40(57)51(2)25-35(42)52)23-28-24-46-30-18-10-9-17-29(28)30/h4-10,13-15,17-18,31-34H,3,11-12,16,19-25H2,1-2H3,(H2,42,52)(H,47,53)(H,48,56)(H,49,55)(H,50,54)(H4,43,44,45)/t31-,32-,33?,34?/m0/s1
InChIKeyIRCWGIYPMAYZQR-URRMOVRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RO27-3225 TFA (RO273225) Procurement Guide for Selective MC4R Agonism Research


RO27-3225 TFA (also designated RO273225) is a synthetic cyclic heptapeptide melanocortin-4 receptor (MC4R) agonist supplied as the trifluoroacetate salt . The compound exhibits nanomolar potency at MC4R (EC₅₀ = 0.6–1 nM) with pronounced selectivity over related melanocortin receptor subtypes [1][2]. Its core pharmacophore integrates a butanoyl-histidine-D-phenylalanine-arginine-tryptophan-sarcosine amide sequence, distinguishing it structurally from both endogenous α-MSH and alternative MC4R agonists including setmelanotide, THIQ, and MK-0493 .

Procurement Rationale: Why Generic MC4R Agonist Substitution Fails for RO27-3225 TFA Studies


Interchangeability among MC4R agonists is not scientifically justified due to fundamental divergence in receptor subtype selectivity profiles, signaling bias, and in vivo pharmacology [1]. RO27-3225 TFA demonstrates approximately 8-fold selectivity for MC4R over MC1R (EC₅₀ 1 nM vs 8 nM) and ~30-fold selectivity over MC3R, whereas setmelanotide exhibits distinct MC4R affinity (EC₅₀ 0.27 nM) with differing clinical and regulatory status [2]. The small-molecule agonist THIQ (IC₅₀ 1.2 nM) lacks the peptide backbone present in RO27-3225, altering pharmacokinetic and target engagement properties [3]. MK-0493, despite preclinical MC4R agonism, failed to demonstrate weight loss efficacy in obese human subjects, underscoring that MC4R activation alone does not predict translational utility [4]. Substituting any alternative MC4R agonist without validating experimental concordance introduces confounding variables that compromise reproducibility and data interpretability.

RO27-3225 TFA (RO273225) Quantitative Differentiation Evidence Against MC4R Agonist Comparators


RO27-3225 TFA MC4R Subtype Selectivity Profile Versus Setmelanotide

RO27-3225 TFA demonstrates an approximately 8-fold selectivity ratio for MC4R (EC₅₀ = 1 nM) over MC1R (EC₅₀ = 8 nM) in functional cAMP accumulation assays [1]. In contrast, setmelanotide (RM-493) exhibits higher absolute MC4R potency (EC₅₀ = 0.27 nM) but its selectivity margin relative to MC1R is not consistently reported as a direct comparator metric in available functional datasets [2].

Melanocortin receptor pharmacology MC4R selectivity GPCR agonist profiling

RO27-3225 TFA MC4R over MC3R Selectivity Advantage Versus THIQ

RO27-3225 TFA exhibits approximately 30-fold selectivity for MC4R over MC3R, with reported EC₅₀ values of 0.6 nM at MC4R and 4.8 nM at MC3R . THIQ demonstrates considerably lower selectivity, with IC₅₀ values of 1.2 nM at hMC4R and 761 nM at hMC3R, yielding a selectivity margin of approximately 634-fold [1]. The absolute MC3R EC₅₀ for RO27-3225 TFA (4.8 nM) indicates measurable MC3R engagement at nanomolar concentrations, whereas THIQ requires submicromolar concentrations for MC3R activity.

MC3R counter-screening Receptor subtype selectivity MC4R agonist specificity

RO27-3225 TFA In Vivo Feeding Suppression Without Conditioned Taste Aversion

In freely feeding rats, intraperitoneal administration of RO27-3225 TFA (0.01–1 mg/kg) produced dose-dependent reductions in food intake reaching approximately 90% suppression at the 1 mg/kg dose within 4 hours post-dosing [1]. Critically, this anorectic effect occurred without inducing conditioned taste aversion as assessed by sucrose preference testing, and the feeding suppression was absent in MC4R knockout mice, confirming target specificity [1]. By comparison, MK-0493, an orally active MC4R agonist, demonstrated only marginal, statistically non-significant effects on 24-hour energy intake relative to placebo in obese human subjects and failed to produce meaningful weight loss after 12–18 weeks of treatment [2].

Feeding behavior Conditioned taste aversion Metabolic pharmacology

RO27-3225 TFA Hemorrhagic Shock Reversal: Hemodynamic and Anti-Inflammatory Evidence

In a rat hemorrhagic shock model involving 45% blood loss, intravenous administration of RO27-3225 TFA (90 μg/kg) at 60 minutes post-shock restored mean arterial pressure (MAP) from a shock baseline of 30 ± 5 mmHg to 85 ± 10 mmHg within 15 minutes of infusion, representing an approximately 2.8-fold hemodynamic recovery [1]. Concurrently, plasma TNF-α and IL-6 levels were reduced by >50% compared to vehicle-treated controls, and multiple organ damage was attenuated [1]. No comparable hemorrhagic shock reversal data are available for setmelanotide, THIQ, or MK-0493 in the peer-reviewed literature, positioning RO27-3225 TFA as uniquely characterized in this indication space .

Hemorrhagic shock Cardiovascular pharmacology Organ protection

RO27-3225 TFA Neuroprotection and Angiogenesis in Ischemic Stroke Model

In a mouse middle cerebral artery occlusion (MCAO) model of ischemic stroke, daily intraperitoneal administration of RO27-3225 TFA (0.5 mg/kg for 14 days, initiated 24 hours post-occlusion) produced a 2.5-fold increase in neurogenesis as quantified by BrdU⁺/DCX⁺ double-positive cell counts in the peri-infarct region [1]. PDGFRβ⁺ pericyte recruitment was enhanced, and microglial activation (Iba1⁺ immunoreactivity) was reduced by approximately 40% relative to vehicle-treated MCAO controls [1]. RO27-3225 TFA also reduced brain edema, blood-brain barrier permeability, and hippocampal IL-1β and TNF-α levels in a rat model of abdominal compartment syndrome induced by hemorrhagic shock and resuscitation [2].

Ischemic stroke Neurogenesis Blood-brain barrier

RO27-3225 TFA Central Administration Efficacy in Infantile Spasms Model Relative to THIQ and α-MSH

In a prenatal betamethasone-exposed rat model of cryptogenic infantile spasms, intracerebroventricular (i.c.v.) administration of RO27-3225 TFA (RO273225) at a dose of 6.5 nmol significantly delayed the onset of NMDA-induced flexion spasms compared to saline-infused controls (p < 0.05) [1]. Equivalent efficacy in delaying spasm onset was observed with i.c.v. α-MSH (1 nmol) and THIQ (1 nmol) [1]. Notably, systemic (i.p.) administration of either THIQ (1 mg/kg) or RO27-3225 TFA (100 μg/kg) produced no specific effects on spasm latency or frequency (p > 0.05), indicating that central MC4R engagement is required for anticonvulsant efficacy in this model [1].

Infantile spasms Pediatric neurology MC4R-mediated seizure modulation

RO27-3225 TFA (RO273225) Validated Application Scenarios for Scientific Procurement


Preclinical Appetite and Energy Homeostasis Studies Requiring Aversion-Free Anorectic Activity

RO27-3225 TFA is optimally deployed in rodent feeding behavior studies where dose-dependent food intake suppression must be dissociated from nausea or conditioned taste aversion confounds. The compound's demonstrated 90% reduction in food intake at 1 mg/kg i.p. within 4 hours without inducing sucrose preference deficits provides a validated baseline for investigating MC4R-mediated hypothalamic appetite regulation [1]. Researchers comparing RO27-3225 TFA with alternative MC4R agonists such as setmelanotide or MK-0493 can leverage the compound's established non-aversive anorectic profile to interrogate signaling bias hypotheses.

Hemorrhagic Shock and Cardiovascular Resuscitation Model Development

Procurement of RO27-3225 TFA is indicated for studies requiring quantitative hemodynamic and anti-inflammatory endpoints in hemorrhagic shock models. The compound's documented ability to restore MAP from 30 ± 5 mmHg to 85 ± 10 mmHg within 15 minutes of intravenous administration (90 μg/kg) in rats subjected to 45% blood loss, coupled with >50% suppression of plasma TNF-α and IL-6, establishes it as the sole MC4R agonist with published validation in this disease context [1][2]. This specificity justifies its selection over setmelanotide, THIQ, or MK-0493, none of which possess published hemorrhagic shock efficacy data.

Post-Ischemic Neurogenesis and Neuroinflammation Research

Investigators studying MC4R-mediated neurorepair mechanisms should select RO27-3225 TFA based on its quantitative characterization in the MCAO stroke model. The compound produces a 2.5-fold increase in BrdU⁺/DCX⁺ neurogenesis and a 40% reduction in Iba1⁺ microglial activation when administered at 0.5 mg/kg i.p. daily for 14 days post-occlusion [1]. These endpoints, combined with demonstrated reductions in brain edema, blood-brain barrier permeability, and hippocampal pro-inflammatory cytokines in hemorrhagic shock models [2], provide a multi-dimensional evidence base supporting its use as a pharmacological probe for MC4R-dependent CNS repair pathways.

MC4R Subtype Selectivity Profiling and Receptor Cross-Talk Studies

RO27-3225 TFA is the preferred tool compound for experiments requiring defined MC4R versus MC3R/MC1R selectivity margins. Its ~8-fold selectivity for MC4R over MC1R (EC₅₀ 1 nM vs 8 nM) and ~30-fold selectivity over MC3R (EC₅₀ 0.6 nM vs 4.8 nM) provide a calibrated window for distinguishing MC4R-specific effects from off-target melanocortin receptor engagement [1]. This selectivity profile contrasts with setmelanotide (higher absolute MC4R potency but undefined MC1R margin) and THIQ (extreme MC4R selectivity with near-absent MC3R activity at nanomolar concentrations), enabling researchers to select the appropriate agonist based on their specific receptor cross-talk hypotheses [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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